(S)-2-Isopropylpiperazine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yield.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
1. Ecological Risk Assessment
A comprehensive ecological risk assessment of atrazine, a widely used pesticide that contains isopropyl groups similar to (S)-2-Isopropylpiperazine, was conducted. This study focused on the potential aquatic ecological effects of atrazine in North American surface waters, utilizing monitoring data and various assessment techniques, including probabilistic risk assessment methods (Solomon et al., 1996).
2. Synthesis of Antimicrobial Agents
Research on the catalytic N-formylation for the synthesis of 6-substituted-2-benzothiazolylimino-5-piperazinyl-4-thiazolidinone antimicrobial agents utilized isopropylpiperazine. This study highlights the development of a new class of piperazine-based antimicrobial agents, demonstrating the significance of isopropylpiperazine derivatives in medicinal chemistry (Patel & Park, 2015).
3. Toxicokinetics in Zebrafish Embryos
A study on the toxicokinetics of atrazine in embryos of zebrafish (Danio rerio) provided insights into the effects of isopropylamine-containing herbicides on aquatic organisms. The research examined atrazine's impact on embryonic development and specific enzyme activities, contributing to the understanding of environmental risks posed by such chemicals (Wiegand et al., 2001).
4. Total Synthesis of Bioactive Compounds
The total synthesis of spirotryprostatin A, involving oxidative rearrangement and introduction of a diketopiperazine unit, included steps where isopropylidene and isopropyl groups played a crucial role. This research highlighted the synthetic utility of isopropylpiperazine derivatives in the creation of bioactive molecules (Edmondson et al., 1999).
5. Chromatin Activity in Plants
A study exploring the effect of atrazine on chromatin activity in corn and soybean showed the impact of this isopropylamine-containing herbicide at the molecular level in plants. This research is significant for understanding how such chemicals influence plant genetics and development (Penner & Early, 1972).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves identifying areas where further research is needed. It could include potential applications, unanswered questions about its properties or reactions, or new methods of synthesis.
properties
IUPAC Name |
(2S)-2-propan-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSNWKQNPKIHK-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567099 | |
Record name | (2S)-2-(Propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Isopropylpiperazine | |
CAS RN |
133181-64-3 | |
Record name | (2S)-2-(Propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.